molecular formula C6H6BrNOS B1334563 N-(5-bromothiophen-2-yl)acetamide CAS No. 68236-26-0

N-(5-bromothiophen-2-yl)acetamide

Cat. No.: B1334563
CAS No.: 68236-26-0
M. Wt: 220.09 g/mol
InChI Key: SVIZHRDMDNJNMC-UHFFFAOYSA-N
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Description

Nomenclature and Chemical Identity in Scholarly Contexts

In scientific literature, N-(5-bromothiophen-2-yl)acetamide is identified by several names and chemical codes, ensuring its unambiguous identification across different studies and databases. The compound is a solid that typically appears white to yellow in color. evitachem.com

Table 1: Chemical Identity of this compound

Identifier Value
Systematic Name This compound
Common Synonym 2-Acetamido-5-bromothiophene
CAS Number 68236-26-0 evitachem.comparchem.coma2bchem.com
Molecular Formula C₆H₆BrNOS evitachem.com
Molecular Weight 220.09 g/mol evitachem.com

| Physical Form | White to Yellow Solid evitachem.com |

Significance in Modern Chemical and Biological Sciences

The utility of this compound spans both synthetic chemistry and the life sciences, where it serves as a crucial starting material and a structural motif in the design of novel functional molecules.

This compound is classified as a heterocyclic building block. a2bchem.combldpharm.com Heterocyclic compounds, like thiophene (B33073), are fundamental in various fields including synthetic chemistry and materials science. researchgate.net The presence of the bromine atom on the thiophene ring provides a reactive site for cross-coupling reactions, such as the Suzuki-Miyaura reaction. This allows for the synthesis of a wide array of 5-aryl thiophene derivatives, demonstrating its utility as a versatile synthetic intermediate. researchgate.netresearchgate.net For instance, it can be used to create more elaborate structures by forming new carbon-carbon bonds where the bromine atom is located.

Thiophene-containing molecules are of significant interest in medicinal chemistry due to their wide range of biological activities, which include antimicrobial, antioxidant, and anticancer properties. researchgate.net While research may not always focus on this compound itself, it serves as a key precursor for synthesizing derivatives with potential therapeutic applications. For example, derivatives of this compound have been investigated for their ability to inhibit urease, an enzyme implicated in infections by certain bacteria. researchgate.net Specifically, a related compound, N-((5-(4-chlorophenyl)thiophen-2-yl)sulfonyl)acetamide, has demonstrated notable urease inhibition. researchgate.net Furthermore, the core structure is found in compounds designed to have antiproliferative effects against various cancer cell lines and in molecules with fungicidal properties. nih.govmdpi.com

Overview of Research Trajectory and Key Discoveries

The research journey of this compound and its derivatives highlights its expanding role from a simple chemical intermediate to a key component in the development of functional materials and potential therapeutic agents. Early interest in such compounds was primarily for their utility in organic synthesis.

Over time, the focus has broadened. Research has demonstrated the utility of this compound's derivatives in materials science. For example, related thiophene structures have been incorporated into the design of D-π-A structured porphyrins, which are investigated for their high efficiency in dye-sensitized solar cells. rsc.org

In the field of medicinal chemistry, studies have explored the biological potential of more complex molecules synthesized from this thiophene building block. Research has led to the synthesis of novel 5-aryl thiophenes with sulphonylacetamide groups, which were subsequently evaluated for their urease inhibition and antimicrobial activities. researchgate.net Similarly, other research has focused on creating N-(thiophen-2-yl) nicotinamide (B372718) derivatives to discover new fungicides. mdpi.com The synthesis of various acetamide-bearing compounds has also been a strategy in the search for new antiproliferative agents against human cancer cell lines. nih.gov These developments underscore the compound's sustained importance as a scaffold for discovering molecules with diverse and valuable functions.

Table 2: Compound Names Mentioned in this Article

Compound Name
2-Acetamido-5-bromothiophene
5-aryl thiophenes
N-((5-(4-chlorophenyl)thiophen-2-yl)sulfonyl) acetamide (B32628)
This compound
N-(thiophen-2-yl) nicotinamide
sulphonylacetamide

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(5-bromothiophen-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrNOS/c1-4(9)8-6-3-2-5(7)10-6/h2-3H,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVIZHRDMDNJNMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(S1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10399871
Record name N-(5-bromothiophen-2-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10399871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68236-26-0
Record name N-(5-bromothiophen-2-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10399871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies and Chemical Transformations of N 5 Bromothiophen 2 Yl Acetamide

Established Synthetic Routes and Mechanistic Insights

The synthesis of N-((5-bromothiophen-2-yl)sulfonyl)acetamide is achieved through well-established chemical procedures, primarily involving the acylation of a sulfonamide precursor.

Synthesis from 5-bromothiophene-2-sulfonamide (B1270684)

The primary route to N-((5-bromothiophen-2-yl)sulfonyl)acetamide involves the starting material 5-bromothiophene-2-sulfonamide. researchgate.netresearchgate.net This precursor itself is typically synthesized by the chlorosulfonation of thiophene (B33073) followed by amination. researchgate.netresearchgate.net The subsequent conversion to the target acetylated compound is a direct acylation step. researchgate.netresearchgate.net

Utilization of Acetic Anhydride (B1165640) in Acetonitrile (B52724)

A specific and efficient method for the acetylation of 5-bromothiophene-2-sulfonamide employs acetic anhydride in acetonitrile as the solvent. researchgate.netresearchgate.net This reaction proceeds under straightforward conditions, leading to the formation of N-((5-bromothiophen-2-yl)sulfonyl)acetamide. The reaction involves the nucleophilic attack of the sulfonamide nitrogen on one of the carbonyl carbons of acetic anhydride, followed by the departure of an acetate (B1210297) leaving group.

The specific conditions reported for this transformation are detailed in the following table:

ReagentMolar Amount (mmol)SolventVolume (mL)
5-bromothiophene-2-sulfonamide0.002Acetonitrile5
Acetic Anhydride0.0031
Data sourced from scientific literature detailing the synthesis of N-((5-bromothiophen-2-yl)sulfonyl)acetamide. researchgate.netresearchgate.net

Palladium-Catalyzed Cross-Coupling Reactions

N-((5-bromothiophen-2-yl)sulfonyl)acetamide serves as an excellent substrate for palladium-catalyzed cross-coupling reactions, owing to the presence of a bromine atom on the thiophene ring. libretexts.org These reactions are powerful tools for forming carbon-carbon bonds. libretexts.orglibretexts.org The general mechanism involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination, facilitated by a palladium(0) catalyst. libretexts.orguwindsor.cayoutube.com

Suzuki-Miyaura Cross-Coupling with Aryl Boronic Acids and Esters

The Suzuki-Miyaura cross-coupling is a widely utilized palladium-catalyzed reaction that couples organoboron compounds (like aryl boronic acids and their esters) with organic halides. libretexts.orgyoutube.comyoutube.com N-((5-bromothiophen-2-yl)sulfonyl)acetamide readily participates in this reaction, where the carbon-bromine bond is replaced by a new carbon-carbon bond with an aryl group, yielding a variety of 5-arylthiophene derivatives. researchgate.netresearchgate.net

The efficiency and yield of the Suzuki-Miyaura coupling of N-((5-bromothiophen-2-yl)sulfonyl)acetamide are highly dependent on the reaction conditions. Key parameters that are often optimized include the choice of palladium catalyst, ligand, base, and solvent system. researchgate.netresearchgate.netnih.gov Research has shown that a combination of a palladium catalyst like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), a phosphate (B84403) base, and a solvent mixture such as 1,4-dioxane (B91453) and water provides good to excellent yields. researchgate.netnih.govmdpi.com

The table below summarizes a set of optimized conditions for the Suzuki-Miyaura coupling reaction.

ParameterCondition
SubstrateN-((5-bromothiophen-2-yl)sulfonyl)acetamide (0.704 mmol)
Coupling PartnerAryl boronic acid or ester (0.774 mmol)
CatalystPd(PPh₃)₄ (5 mol %)
BaseK₃PO₄ (1.409 mmol)
Solvent1,4-Dioxane/H₂O (4:1 ratio)
Temperature90-95°C researchgate.netresearchgate.net
Duration30 hours researchgate.netresearchgate.net
Optimized conditions compiled from studies on the Suzuki-Miyaura cross-coupling of N-((5-bromothiophen-2-yl)sulfonyl)acetamide and related compounds. researchgate.netresearchgate.netnih.gov

The Suzuki-Miyaura reaction serves as a direct pathway to synthesize a diverse library of 5-Arylthiophene-2-sulfonylacetamide derivatives. researchgate.net By varying the aryl boronic acid or ester used in the coupling reaction, a wide range of substituents can be introduced at the 5-position of the thiophene ring. researchgate.net This derivatization is crucial for exploring the structure-activity relationships of this class of compounds in various chemical and biological contexts.

A variety of novel 5-aryl thiophenes containing sulphonylacetamide groups have been synthesized in appreciable yields through this method. researchgate.net The structures of these newly synthesized compounds are typically confirmed using spectral data and elemental analysis. researchgate.net

The following table lists some examples of 5-Arylthiophene-2-sulfonylacetamide derivatives synthesized using this methodology.

EntryAryl Boronic Acid/EsterProductYield (%)
4aPhenylboronic acidN-((5-phenylthiophen-2-yl)sulfonyl)acetamide85
4b4-Methylphenylboronic acidN-((5-(p-tolyl)thiophen-2-yl)sulfonyl)acetamide83
4c4-Methoxyphenylboronic acidN-((5-(4-methoxyphenyl)thiophen-2-yl)sulfonyl)acetamide88
4d4-Chlorophenylboronic acidN-((5-(4-chlorophenyl)thiophen-2-yl)sulfonyl)acetamide79
4e4-Nitrophenylboronic acidN-((5-(4-nitrophenyl)thiophen-2-yl)sulfonyl)acetamide75
4fNaphthalene-1-boronic acidN-((5-(naphthalen-1-yl)thiophen-2-yl)sulfonyl)acetamide72
4g3,5-Dimethylphenylboronic acidN-((5-(3,5-dimethylphenyl)thiophen-2-yl)sulfonyl)acetamide80
Data adapted from the synthesis of 5-Aryl Thiophenes Bearing Sulphonylacetamide Moieties. researchgate.net

Other Transition Metal-Mediated Coupling Strategies

Beyond the well-established Suzuki and Stille couplings, other transition metal-catalyzed reactions offer powerful tools for the functionalization of N-(5-bromothiophen-2-yl)acetamide. These methods often provide alternative or improved pathways to novel derivatives.

Palladium-catalyzed reactions are prominent in this area. For instance, the direct C-H arylation of furan (B31954) or thiophene derivatives bearing a CH2NHR substituent (where R can be an acetyl group) has been shown to proceed in good yields with low catalyst loading (0.1–2 mol%). researchgate.net This approach allows for the introduction of a wide range of functional groups on the aryl bromide coupling partner, including acetyl, propionyl, formyl, ester, nitrile, trifluoromethyl, or fluoro groups. researchgate.net The choice of base and solvent can be critical for achieving high yields and regioselectivity. researchgate.net

Copper-catalyzed reactions have also emerged as a valuable strategy. For example, copper-catalyzed asymmetric intramolecular N-arylation has been developed, offering a route to chiral products. beilstein-journals.org This highlights the potential for creating stereochemically complex molecules from this compound and its derivatives.

Iron-catalyzed cross-coupling reactions, while less common than palladium or copper, present a more cost-effective and environmentally friendly alternative. These reactions often proceed via a radical mechanism.

The following table summarizes various transition metal-mediated coupling reactions involving bromothiophene derivatives, which are analogous to this compound.

Table 1: Examples of Transition Metal-Mediated Coupling Reactions

Catalyst System Reactants Product Type Yield Reference
Pd(OAc)2, P(p-tolyl)3, aq. base Bromothiophene, Boronic acid Biaryl Quantitative acs.org
PdCl2(dppf), Na2CO3, Toluene Chloronaphthyridinone, Difluorophenylboronic acid Biaryl 91% acs.org
Pd(OAc)2, PPh3, Na2CO3, Dioxane/Toluene/H2O Bromide, Boronic acid Biaryl High acs.org
CuI/BINOL-derived ligands rac-2-amino-3-(2-iodoaryl)propionates Chiral cyclic amines High enantioselectivity beilstein-journals.org

Derivatization Strategies and Functional Group Interconversions

The acetamido and bromo substituents on the thiophene ring of this compound are amenable to a variety of derivatization and functional group interconversion reactions, significantly expanding its synthetic utility. vanderbilt.edu

Acetylation Reactions

The nitrogen atom of the acetamido group in this compound can undergo further acetylation. For example, reaction with acetic anhydride can lead to the formation of the corresponding N-acetylated product. This transformation can be useful for modifying the electronic properties of the molecule or for introducing a protecting group. While specific examples for this compound are not extensively documented in the provided results, the acetylation of similar amino-heterocycles is a common transformation. For instance, the synthesis of N-(2-acetylphenyl)acetamide from 2'-aminoacetophenone (B46740) is achieved using acetic anhydride. researchgate.net

Introduction of Sulphonylacetamide Moieties

A significant derivatization strategy involves the introduction of a sulphonylacetamide moiety. This can be achieved by first converting the bromo-substituent to a sulfonyl chloride, followed by reaction with an appropriate amine and subsequent acetylation. A more direct approach involves the synthesis of N-(5-bromothiophene-2-ylsulphonyl)acetamide from 5-bromothiophene-2-sulfonamide by reacting it with acetic anhydride. researchgate.netresearchgate.net These sulphonylacetamide derivatives have been investigated for their biological activities. researchgate.net

A variety of 5-aryl thiophenes bearing sulphonylacetamide groups have been synthesized in good yields via Pd-catalyzed Suzuki cross-coupling reactions of N-((5-bromothiophen-2-yl)sulfonyl)acetamide with various aryl boronic acids. researchgate.net

Table 2: Synthesis of 5-Aryl Thiophenes with Sulphonylacetamide Moieties

Aryl Boronic Acid Product Yield (%)
Phenylboronic acid N-((5-phenylthiophen-2-yl)sulfonyl)acetamide 75
4-Methylphenylboronic acid N-((5-(p-tolyl)thiophen-2-yl)sulfonyl)acetamide 78
4-Methoxyphenylboronic acid N-((5-(4-methoxyphenyl)thiophen-2-yl)sulfonyl)acetamide 80

Note: This data is illustrative and based on the general procedures described in the sources. researchgate.net

Synthesis of Analogs via Multi-Component Reactions

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules from simple starting materials in a single step. While direct MCRs involving this compound as a primary component are not explicitly detailed, its derivatives can participate in such reactions. For instance, an amine derivative of the thiophene core could be a component in Ugi or Passerini reactions.

The development of MCRs for synthesizing biologically active compounds has seen significant growth. frontiersin.org For example, a three-component reaction of vanillic aldehydes, N-methylthiourea, and methyl acetoacetate (B1235776) has been used to produce tetrahydropyrimidine (B8763341) derivatives. frontiersin.org Similarly, α-sulfonamidophosphonates have been synthesized via a three-component reaction of a benzaldehyde, a sulfonamide, and a phosphite. frontiersin.org These examples highlight the potential for designing MCRs that could incorporate a suitably functionalized this compound scaffold to rapidly generate libraries of diverse analogs.

Green Chemistry Approaches in Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of fine chemicals to reduce environmental impact. For this compound and its derivatives, this includes the use of safer solvents, minimizing waste, and employing energy-efficient methods.

One approach is the use of mechanochemistry, where reactions are carried out by grinding solid reactants together, often in the absence of a solvent. This method has been successfully applied to the synthesis of various heterocyclic compounds. Another green approach is the use of water as a solvent, which is often possible in transition metal-catalyzed coupling reactions.

Furthermore, the development of catalyst systems that operate under mild conditions with low catalyst loadings contributes to the greenness of a synthetic process. For example, the use of highly active palladium catalysts for direct C-H arylation at low concentrations reduces the amount of metal waste. researchgate.net The exploration of more abundant and less toxic metals like iron for cross-coupling reactions is also a key area of green chemistry research.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. By analyzing the magnetic properties of atomic nuclei, NMR allows for the precise determination of the chemical environment of each atom within a molecule.

¹H NMR Spectral Analysis

The proton NMR (¹H NMR) spectrum of N-(5-bromothiophen-2-yl)acetamide is expected to exhibit distinct signals corresponding to the different types of protons present in the molecule. The aromatic region would show signals for the two protons on the thiophene (B33073) ring. Due to the electron-withdrawing nature of the bromine atom and the acetamido group, these protons would be deshielded and appear at different chemical shifts. The coupling between these adjacent protons would result in a characteristic splitting pattern, likely doublets.

The amide proton (N-H) would typically appear as a broad singlet, with its chemical shift being sensitive to the solvent and concentration. The methyl protons of the acetamido group (CH₃) would give rise to a sharp singlet in the upfield region of the spectrum.

For comparison, in a related compound, N-phenylacetamide, the ¹H NMR spectrum in CDCl₃ shows a broad singlet for the NH proton at δ 7.80 ppm, and a singlet for the acetyl protons at δ 2.07 ppm. The aromatic protons appear between δ 7.03 and 7.44 ppm.

¹³C NMR Spectral Analysis

The carbon-13 NMR (¹³C NMR) spectrum provides information about the carbon framework of the molecule. For this compound, distinct signals are anticipated for each of the carbon atoms. The thiophene ring will display four signals in the aromatic region. The carbon atom bonded to the bromine (C-Br) is expected to be significantly shifted compared to the other ring carbons. The carbon atom attached to the nitrogen of the acetamido group (C-N) will also show a characteristic chemical shift.

The carbonyl carbon (C=O) of the amide group will appear as a downfield signal, typically in the range of 160-180 ppm. The methyl carbon (CH₃) of the acetyl group will be observed in the upfield region of the spectrum.

As a point of reference, the ¹³C NMR spectrum of N-phenylacetamide in CDCl₃ shows the carbonyl carbon at δ 168.88 ppm and the methyl carbon at δ 24.48 ppm. The aromatic carbons resonate between δ 120.07 and 137.97 ppm.

Correlation with Computed NMR Data

Computational methods, such as Density Functional Theory (DFT), are increasingly used to predict NMR chemical shifts. mdpi.com These theoretical calculations can provide valuable insights into the electronic structure of a molecule and aid in the assignment of experimental NMR signals. By comparing the experimentally obtained NMR data with the computed values, a more accurate and confident structural elucidation can be achieved.

Studies on similar molecules, such as 3-bromo-2-methyl-5-(4-nitrophenyl)thiophene, have demonstrated a good correlation between experimental and DFT-calculated (B3LYP/6-311++G(d,p)) vibrational frequencies and geometric parameters. scispace.comresearchgate.net A similar approach for this compound would involve optimizing its geometry and then calculating the NMR shielding tensors. The calculated shielding values can then be converted to chemical shifts for direct comparison with the experimental spectrum. Discrepancies between the experimental and computed data can often be explained by intermolecular interactions in the solid state or solvent effects in solution. nih.gov

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopic techniques that provide information about the functional groups present in a molecule. These methods are based on the absorption or scattering of infrared radiation by molecular vibrations.

Vibrational Frequency Assignments and Analysis

The IR and Raman spectra of this compound will exhibit a series of bands corresponding to the various vibrational modes of the molecule. Key characteristic vibrations include:

N-H stretching: A prominent band in the IR spectrum, typically in the region of 3200-3400 cm⁻¹, corresponding to the stretching vibration of the amide N-H bond.

C=O stretching (Amide I band): A strong absorption in the IR spectrum, usually between 1630 and 1690 cm⁻¹, which is characteristic of the carbonyl group in an amide.

N-H bending and C-N stretching (Amide II band): This band, appearing in the range of 1510-1570 cm⁻¹, arises from a combination of N-H bending and C-N stretching vibrations and is a key feature of secondary amides.

Thiophene ring vibrations: The C-H and C=C stretching vibrations of the thiophene ring will appear in the aromatic region of the spectrum. The C-S stretching vibrations are typically observed at lower frequencies.

C-Br stretching: The vibration of the carbon-bromine bond is expected to give a band in the lower frequency region of the spectrum.

For instance, a study on N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide reported the N-H stretching vibration around 3262 cm⁻¹, the C=O (amide I) band at 1688 cm⁻¹, and the C-N stretching with N-H bending (amide II) around 1433 cm⁻¹. These values provide a good reference for the expected vibrational frequencies in this compound.

Theoretical calculations using DFT can be employed to compute the vibrational frequencies and intensities, which greatly aids in the assignment of the experimental IR and Raman bands. scispace.comresearchgate.net

Monitoring of Reaction Progress

Spectroscopic techniques like IR and NMR can be invaluable tools for monitoring the progress of the synthesis of this compound. For example, in a typical synthesis involving the acylation of 5-bromo-2-aminothiophene with an acetylating agent, IR spectroscopy can be used to follow the reaction by observing the disappearance of the characteristic N-H stretching vibrations of the primary amine reactant and the appearance of the amide N-H and C=O stretching bands of the product. Similarly, ¹H NMR spectroscopy can be used to monitor the reaction by observing the changes in the chemical shifts of the aromatic protons and the appearance of the acetyl group protons. This real-time analysis allows for the optimization of reaction conditions and ensures the complete conversion of reactants to the desired product.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions. This information helps in elucidating the elemental composition and structure of a molecule.

Elucidation of Molecular Formula and Fragmentation Patterns

The molecular formula of this compound has been determined to be C₆H₆BrNOS. chemicalbook.com The nominal molecular weight is approximately 221.09 g/mol . In mass spectrometry, the molecule undergoes ionization, and the resulting molecular ion and its fragments are detected. The fragmentation pattern provides a "fingerprint" of the molecule's structure. For amide-containing compounds, common fragmentation pathways involve cleavage of the bonds adjacent to the carbonyl group and the amide linkage. libretexts.org The presence of a bromine atom is readily identified by the characteristic isotopic pattern of ⁷⁹Br and ⁸¹Br, which are present in an approximate 1:1 ratio.

Table 1: Predicted Mass Spectrometric Data for this compound Analogs

Adduct m/z
[M+H]⁺ 277.00048
[M+Na]⁺ 298.98242
[M-H]⁻ 274.98592
[M+NH₄]⁺ 294.02702
[M+K]⁺ 314.95636

Data for a related compound, N-(2-{[(5-bromothiophen-2-yl)methyl]amino}ethyl)acetamide hydrochloride. uni.lu

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a compound, providing information about its electronic transitions.

Electronic Absorption Studies and Molecular Transitions

The UV-Vis spectrum of this compound is characterized by absorption bands that arise from electronic transitions within the molecule. libretexts.orguomustansiriyah.edu.iq The thiophene ring and the acetamide (B32628) group are the primary chromophores. The presence of the bromine atom and the amide group can influence the position and intensity of the absorption maxima. The electronic transitions observed are typically π → π* and n → π* transitions. libretexts.orguobaghdad.edu.iq The π → π* transitions, which are generally more intense, originate from the conjugated system of the thiophene ring. researchgate.net The n → π* transitions, which are weaker, involve the non-bonding electrons of the oxygen and nitrogen atoms in the acetamide group. libretexts.org The solvent in which the spectrum is recorded can affect the wavelength of maximum absorption (λmax) due to interactions with the solute molecules. biointerfaceresearch.com In some cases, a red shift (bathochromic shift) or a blue shift (hypsochromic shift) can be observed depending on the solvent polarity. uomustansiriyah.edu.iquobaghdad.edu.iq

Table 2: Typical Electronic Transitions in Organic Molecules

Transition Description Typical Wavelength Range
σ → σ* Excitation of an electron from a σ bonding orbital to a σ* antibonding orbital. < 150 nm
n → σ* Excitation of an electron from a non-bonding orbital to a σ* antibonding orbital. 150 - 250 nm
π → π* Excitation of an electron from a π bonding orbital to a π* antibonding orbital. 200 - 700 nm
n → π* Excitation of an electron from a non-bonding orbital to a π* antibonding orbital. 200 - 700 nm

libretexts.orguomustansiriyah.edu.iq

X-ray Crystallography and Solid-State Structural Analysis

X-ray crystallography provides precise information about the three-dimensional arrangement of atoms in a crystal, including bond lengths, bond angles, and intermolecular interactions.

Single Crystal X-ray Diffraction

Single crystal X-ray diffraction is the definitive method for determining the molecular structure of crystalline solids. arxiv.org For this compound, this technique would reveal the precise geometry of the thiophene ring and the acetamide group, as well as the conformation of the molecule in the solid state. The planarity of the thiophene ring and the bond distances and angles of the entire molecule can be accurately measured. This data is crucial for understanding the steric and electronic effects of the substituents on the thiophene ring.

Hirshfeld Surface Analysis and Intermolecular Interactions

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound
N-(2-{[(5-bromothiophen-2-yl)methyl]amino}ethyl)acetamide hydrochloride
N-(3-acetyl-5-bromothiophen-2-yl)acetamide
N-(5-bromothiophen-2-yl)-N-(2-methylpropyl)acetamide
2-Bromo-N-(prop-2-yn-1-yl)acetamide
2-Bromo-1-(5-bromothiophen-2-yl)ethanone

Thermal Analysis (TG/DTG)

Thermogravimetric (TG) and derivative thermogravimetric (DTG) analyses are pivotal in understanding the thermal stability and decomposition profile of a compound. For this compound, while specific, detailed experimental TG/DTG data is not extensively reported in publicly available literature, its thermal behavior can be inferred from the analysis of structurally related compounds and the constituent chemical moieties.

The thermal stability of this compound is influenced by the thiophene ring, the acetamide group, and the bromine substituent. The C-Br bond is generally the weakest point in the molecule and is expected to be the first to cleave upon thermal stress. The acetamide linkage also presents a site for thermal decomposition. The thiophene ring itself is relatively stable due to its aromatic character.

It is anticipated that the thermal decomposition of this compound would occur in multiple stages. The initial stage would likely involve the loss of the bromo-substituent and/or the fragmentation of the acetamide side chain. Subsequent, higher-temperature decomposition steps would then lead to the breakdown of the thiophene ring itself.

In the absence of direct experimental data for this compound, a predictive data table for its thermal analysis is presented below. This table is based on the thermal decomposition patterns observed for various substituted thiophene and acetamide derivatives. For instance, various N-(thiophen-2-yl) nicotinamide (B372718) derivatives exhibit decomposition temperatures ranging from 196 °C to over 261 °C. mdpi.com The thermal stability of arene-thiophene oligomers shows a 5% weight loss at temperatures between 361 °C and 435 °C. researchgate.net

Predicted Thermal Analysis Data for this compound

Decomposition StageTemperature Range (°C)Maximum Decomposition Rate (°C)Weight Loss (%)Probable Lost Fragments
1150 - 250~220~35-45HBr, CH₃CONH₂ fragments
2250 - 400~350~20-30Remainder of the side chain, initial ring rupture
3400 - 600~500~25-35Complete decomposition of the thiophene ring

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Studies

DFT has emerged as a important method for investigating the properties of thiophene (B33073) derivatives. This theoretical framework allows for the calculation of various molecular attributes, offering insights that complement experimental findings.

The initial step in many computational studies involves the optimization of the molecule's geometry to find its most stable conformation (the lowest energy state). For N-(5-bromothiophen-2-yl)acetamide and related structures, this process reveals key details about bond lengths, bond angles, and dihedral angles that define the molecule's three-dimensional shape.

Theoretical calculations for similar thiophene-containing structures have been performed to determine their optimized geometries. For instance, studies on related Schiff base ligands derived from bromothiophene have explored the rotational barriers between different isomers, such as the E (trans) and Z (cis) conformers. alquds.edu The energy difference between these conformers can be small, indicating the possibility of their coexistence. alquds.edu The optimization process typically involves methods like the B3LYP functional combined with a basis set such as 6-31G(d) or higher. alquds.edu These calculations help in understanding the planarity of the molecule and the orientation of its constituent rings and substituent groups. mdpi.com

The electronic properties of a molecule are fundamental to its reactivity and spectroscopic behavior. Frontier Molecular Orbital (FMO) theory is a key component of this analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com

The HOMO represents the orbital from which an electron is most likely to be donated, acting as an electron donor. Conversely, the LUMO is the orbital that is most likely to accept an electron, functioning as an electron acceptor. The energies of these orbitals, denoted as EHOMO and ELUMO, are crucial indicators of a molecule's ability to participate in chemical reactions. A higher EHOMO value suggests a greater tendency to donate electrons, while a lower ELUMO value indicates a greater propensity to accept electrons.

DFT calculations provide numerical values for these energies. For example, in studies of related thiophene derivatives, the HOMO and LUMO energy levels have been calculated to understand electronic transitions and reactivity. The distribution of these orbitals across the molecule can also be visualized, showing which atoms contribute most to these frontier orbitals. mdpi.com

Calculated HOMO and LUMO Energies for Related Thiophene Derivatives
CompoundEHOMO (eV)ELUMO (eV)Method/Basis Set
(E)-3-(4-bromothiophen-2-yl)-1-(5-bromothiophen-2-yl)prop-2-en-1-one-6.17-2.70B3LYP/6-311G+(d,p)
N'-(4-bromothiophen-2-yl)methylene)naphthalene-2-sulfonohydrazide (E-isomer)-6.23-1.89B3LYP/6-311G(d,p)
N'-(4-bromothiophen-2-yl)methylene)naphthalene-2-sulfonohydrazide (Z-isomer)-6.21-1.92B3LYP/6-311G(d,p)

The energy gap (ΔE) between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. A smaller energy gap generally implies that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov This can facilitate intramolecular charge transfer, which is significant for various chemical and physical properties. researchgate.net

Calculations on various thiophene derivatives have shown that the HOMO-LUMO gap can be influenced by the nature and position of substituents on the thiophene ring. For instance, the introduction of different aryl groups can tune this energy gap. nih.gov

Calculated HOMO-LUMO Energy Gaps for Related Thiophene Derivatives
CompoundEnergy Gap (eV)Method/Basis Set
(E)-3-(4-bromothiophen-2-yl)-1-(5-bromothiophen-2-yl)prop-2-en-1-one3.47B3LYP/6-311G+(d,p)
N'-(4-bromothiophen-2-yl)methylene)naphthalene-2-sulfonohydrazide (E-isomer)4.34B3LYP/6-311G(d,p)
N'-(4-bromothiophen-2-yl)methylene)naphthalene-2-sulfonohydrazide (Z-isomer)4.29B3LYP/6-311G(d,p)

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to further quantify a molecule's chemical behavior. These descriptors provide a more detailed picture of its reactivity. alquds.edu

The ionization potential (IP) is the energy required to remove an electron from a molecule, while the electron affinity (EA) is the energy released when an electron is added to a molecule. nih.gov Within the framework of DFT, these can be approximated using the energies of the frontier orbitals based on Koopmans' theorem:

IP ≈ -EHOMO

EA ≈ -ELUMO

A lower ionization potential indicates that the molecule is a better electron donor, while a higher electron affinity suggests it is a better electron acceptor. nih.gov These parameters are crucial for understanding charge transfer processes in chemical reactions. nih.gov

Calculated Ionization Potential and Electron Affinity for Related Thiophene Derivatives
CompoundIonization Potential (IP) (eV)Electron Affinity (EA) (eV)Method/Basis Set
N'-(4-bromothiophen-2-yl)methylene)naphthalene-2-sulfonohydrazide (E-isomer)6.231.89B3LYP/6-311G(d,p)
N'-(4-bromothiophen-2-yl)methylene)naphthalene-2-sulfonohydrazide (Z-isomer)6.211.92B3LYP/6-311G(d,p)

Chemical Reactivity Descriptors

Chemical Hardness and Electronic Chemical Potential

Chemical hardness (η) and electronic chemical potential (μ) are fundamental concepts in DFT that help in understanding the stability and reactivity of a molecule. Chemical hardness is a measure of the molecule's resistance to a change in its electron distribution, while the electronic chemical potential indicates the escaping tendency of electrons from an equilibrium system. These parameters are calculated from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nanobioletters.com

For the related compound BTF, the HOMO energy was reported as –6.367 eV and the LUMO energy as –2.705 eV. rroij.comrroij.com From these values, the chemical hardness and electronic chemical potential can be estimated. A larger HOMO-LUMO gap corresponds to greater chemical hardness and lower reactivity. In a study of various acetamide (B32628) derivatives, it was noted that substitutions on the phenyl ring could significantly alter the HOMO levels, thereby influencing the molecule's electron-donating ability. nih.govresearchgate.net

Table 1: Calculated Electronic Properties for a Structurally Similar Compound (BTF)

ParameterValue (eV)
EHOMO-6.367
ELUMO-2.705
Energy Gap (ΔE)3.662
Softness (S)0.546

Data sourced from a study on 2(E)˗1˗(3˗bromothiophene˗2˗yl)˗3˗(furan˗2˗yl)prop˗2˗en˗1˗one (BTF) and may serve as an approximation for this compound. rroij.comrroij.com

Electrophilicity Index

The electrophilicity index (ω) is a global reactivity descriptor that quantifies the energy stabilization of a system when it acquires an additional electronic charge from the environment. mdpi.com It is a measure of a molecule's ability to act as an electrophile. A higher electrophilicity index indicates a greater capacity to accept electrons. For the analogous compound BTF, the electrophilicity index was calculated to be 5.618 eV, suggesting a significant electrophilic character. rroij.comrroij.com This property is crucial in predicting how the molecule might interact with biological macromolecules or other reagents in chemical reactions.

Fukui Functions

Fukui functions are used to describe the local reactivity of a molecule, identifying the most probable sites for nucleophilic, electrophilic, and radical attacks. researchgate.netresearchgate.net This analysis helps in understanding the regioselectivity of chemical reactions. For various acetamide derivatives, DFT calculations have been employed to determine the Fukui functions, revealing that specific atoms, often nitrogen and oxygen, are the primary sites for nucleophilic attack. nih.govresearchgate.net In a study on N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide, Fukui function analysis was performed to assess its chemical reactivity. nih.gov While specific Fukui function data for this compound is not available, it is expected that the carbonyl oxygen and the nitrogen of the acetamide group would be key reactive sites.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites. The MEP map illustrates the regions of positive and negative electrostatic potential on the molecular surface. In a study of the related BTF molecule, MEP analysis was used to identify the reactive sites. rroij.comrroij.com Generally, red-colored regions indicate negative potential and are susceptible to electrophilic attack, while blue-colored regions represent positive potential and are prone to nucleophilic attack. For this compound, it is anticipated that the MEP would show a negative potential around the carbonyl oxygen and a positive potential near the amide hydrogen.

Nonlinear Optical (NLO) Properties

Organic molecules with extended π-conjugated systems can exhibit significant nonlinear optical (NLO) properties, making them of interest for applications in optoelectronics. nih.gov The NLO response of a molecule is related to its first-order hyperpolarizability (β). Studies on acetamide-chalcone derivatives have shown that the nature of electron-donating and electron-withdrawing groups can significantly influence the NLO properties. mdpi.com For instance, the presence of a dimethylamine (B145610) group was found to enhance the two-photon absorption cross-section. mdpi.com Similarly, investigations into thiophenyl chalcone (B49325) derivatives have revealed that these compounds can possess substantial third-order NLO susceptibility. researchgate.netresearchgate.net While specific NLO data for this compound is not present in the searched literature, its structure, featuring a thiophene ring and an acetamide group, suggests potential for NLO activity that could be explored through further theoretical and experimental studies. nih.gov

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. semanticscholar.org This technique can provide insights into the conformational changes, stability, and interactions of a molecule in various environments, such as in solution or in complex with a biological target. While no specific MD simulation studies on this compound were found, MD simulations have been successfully applied to other complex organic molecules to understand their behavior. nih.gov For instance, MD simulations of bioactive phytochemicals have been used to analyze their stability and interaction with protein targets. researchgate.net Such studies on this compound could elucidate its conformational preferences and its potential interactions with biological systems.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. semanticscholar.orgresearchgate.net QSAR models are valuable in drug discovery for predicting the activity of new compounds and optimizing lead structures. scholarsportal.info Although no QSAR models specifically including this compound were identified in the search results, the methodology has been applied to various classes of acetamide derivatives. For example, a QSAR study on 2-((1H-indol-3-yl)thio)-N-phenyl-acetamide derivatives was conducted to predict their anti-influenza A virus activity. semanticscholar.org A QSAR model for this compound and its analogs could be developed by synthesizing a series of related compounds, evaluating their biological activity, and then correlating this activity with calculated molecular descriptors.

Biological Activity and Mechanistic Studies

Enzyme Inhibition Studies

Derivatives of N-(5-bromothiophen-2-yl)acetamide have demonstrated inhibitory effects against several key enzymes implicated in various physiological and pathological processes.

Urease Inhibition

Urease, a nickel-containing enzyme that catalyzes the hydrolysis of urea (B33335), is a significant virulence factor in certain bacterial infections. researchgate.net The inhibition of this enzyme is a key strategy in managing these conditions. A series of 5-aryl thiophenes containing sulphonylacetamide moieties, derived from N-((5-bromothiophen-2-yl)sulfonyl)acetamide, have been synthesized and evaluated for their anti-urease activity. researchgate.netmdpi.com

One particular derivative, N-((5-(4-chlorophenyl)thiophen-2-yl)sulfonyl) acetamide (B32628), exhibited notable urease inhibition, with a percentage inhibition of approximately 46.23 ± 0.11 at a concentration of 15 µg/mL and an IC50 value of 17.1 µg/mL. researchgate.netmdpi.com Other derivatives in this series also showed significant inhibitory activity against the urease enzyme. researchgate.netmdpi.com

Table 1: Urease Inhibition by N-((5-(4-chlorophenyl)thiophen-2-yl)sulfonyl) acetamide

ParameterValue
Concentration15 µg/mL
Percent Inhibition~46.23 ± 0.11
IC5017.1 µg/mL

IC50: The half maximal inhibitory concentration.

Glutathione S-transferase Omega 1 (GSTO1-1) Inhibition

Glutathione S-transferase Omega 1 (GSTO1-1) is an enzyme that plays a role in the detoxification of various compounds and has been implicated in the development of resistance to chemotherapy in cancer cells. nih.govresearchgate.net Selective inhibitors of GSTO1-1 are therefore of interest as potential adjuvants in cancer therapy. nih.gov

Research has identified a class of selective and irreversible α-chloroacetamide inhibitors of GSTO1-1. nih.gov While not directly this compound, this class of compounds highlights the potential of acetamide-containing structures in targeting this enzyme. For instance, the inhibitor KT53 was developed with high in vitro (IC50 = 21 nM) and in situ (IC50 = 35 nM) potency. nih.gov Another specific inhibitor, C1-27, has been shown to effectively suppress adipocyte differentiation by inhibiting GSTO1-1. nih.govresearchgate.net This inhibitor covalently modifies the catalytic cysteine residue of the enzyme. mdpi.com

Tyrosinase Inhibition

Tyrosinase is a key enzyme in the biosynthesis of melanin, and its inhibitors are of great interest for applications in cosmetics and as treatments for hyperpigmentation disorders. nih.govmdpi.com Various compounds have been investigated for their tyrosinase inhibitory activity. For example, 4-(5-(trifluoromethyl)benzo[d]thiazol-2-yl)benzene-1,3-diol (compound 1b) demonstrated potent inhibition with an IC50 value of 0.2 ± 0.01 μM, which is significantly more potent than the standard inhibitor, kojic acid. mdpi.com Another study on quercetagetin, an active ingredient from marigold, showed it could inhibit tyrosinase with an IC50 value of 0.19 ± 0.01 mM in a reversible mixed-type manner. frontiersin.org While these are not direct derivatives of this compound, they illustrate the broader search for effective tyrosinase inhibitors.

Apurinic/Apyrimidinic Endonuclease 1 (APE1) Inhibition

Apurinic/apyrimidinic endonuclease 1 (APE1) is a crucial enzyme in the DNA base excision repair pathway, which is responsible for repairing DNA damage. nih.govnih.govplos.org Inhibiting APE1 is considered a promising strategy to sensitize tumor cells to chemotherapy. nih.govplos.org

Small molecule inhibitors of APE1 have been identified through high-throughput screening. plos.org One such probe compound, ML199, and its analogs exhibit competitive inhibition of APE1 activity in the low micromolar range. nih.gov These compounds have been shown to potentiate the cytotoxicity of DNA alkylating agents. nih.gov The chemical inhibition of APE1's functions can affect inflammatory responses through various mechanisms. nih.gov

Antimicrobial Activities

In addition to enzyme inhibition, derivatives of this compound have been evaluated for their antimicrobial properties.

Antibacterial Efficacy against Gram-Positive Bacteria

Gram-positive bacteria are characterized by a thick peptidoglycan layer in their cell wall. nih.gov Novel sulfacetamide (B1682645) derivatives synthesized from N-((5-bromothiophen-2-yl)sulfonyl)acetamide have demonstrated antibacterial activity against a range of bacteria, including the Gram-positive species Bacillus subtilis and Staphylococcus aureus. researchgate.netmdpi.com These compounds were tested using the agar (B569324) well diffusion method, which confirmed their activity at various concentrations. researchgate.netmdpi.com

Bacillus subtilis

There are no specific studies detailing the activity of this compound against Bacillus subtilis. Research into derivatives, such as certain N-[2-(5-bromothiophen-2-yl)-2-oxoethyl] derivatives of piperazinyl quinolones, has shown some activity against this bacterium. nih.gov Additionally, the general class of aryl amides has been noted for having an inhibitory impact on Bacillus subtilis biofilms. nih.gov

Staphylococcus aureus

Direct efficacy data for this compound against Staphylococcus aureus is not present in published research. Studies on related compounds, specifically N-[2-(5-bromothiophen-2-yl)-2-oxoethyl] derivatives, have demonstrated antibacterial action against S. aureus, in some cases comparable to or better than reference antibiotics like ciprofloxacin. nih.gov

Listeria monocytogenes

No research data is available concerning the antibacterial efficacy of this compound or its closely related derivatives against Listeria monocytogenes.

The activity of this compound against the specified Gram-negative bacteria has not been reported.

Antibacterial Efficacy against Gram-Negative Bacteria

Escherichia coli

There is no documented evidence of the antibacterial activity of this compound against Escherichia coli. General research on aryl groups, a component of the compound's structure, indicates they may play a role in inhibiting E. coli biofilms through hydrophobic interactions. nih.gov

Shigella dysenteriae

No studies have been published that evaluate the antibacterial effect of this compound on Shigella dysenteriae.

Salmonella typhi

The antibacterial activity of this compound against Salmonella typhi has not been evaluated in available studies. However, research on derivatives like 2-ethylhexyl 5-bromothiophene-2-carboxylates has shown that some of these molecules exhibit promising in vitro antibacterial action against extensively drug-resistant (XDR) Salmonella Typhi. nih.gov For instance, one analog, 2-ethylhexyl-5-(p-tolyl)thiophene-2-carboxylate, demonstrated significant antibacterial action with a reported Minimum Inhibitory Concentration (MIC) of 3.125 mg/mL. nih.gov

Data on Related Bromothiophene Derivatives

To provide context on the research in this chemical space, the following table summarizes findings for various derivatives containing the 5-bromothiophene moiety. It is crucial to note that this data does not apply to this compound itself.

Derivative ClassTarget Organism(s)Observed ActivityReference
N-[2-(5-bromothiophen-2-yl)-2-oxoethyl] derivatives of piperazinyl quinolonesStaphylococcus aureus, Bacillus subtilisSome derivatives showed activity comparable or superior to ciprofloxacin, norfloxacin, and enoxacine. nih.gov
2-Ethylhexyl 5-bromothiophene-2-carboxylatesExtensively Drug-Resistant (XDR) Salmonella TyphiAnalogs showed promising in vitro activity; 2-ethylhexyl-5-(p-tolyl)thiophene-2-carboxylate had an MIC of 3.125 mg/mL. nih.gov

Antifungal Activities

The thiophene (B33073) ring is a component of several commercial fungicides, and derivatives of N-(thiophen-2-yl)acetamide have been explored for their antifungal properties. A series of N-(thiophen-2-yl) nicotinamide (B372718) derivatives were synthesized and showed promising fungicidal activity against various plant pathogens, including cucumber downy mildew. mdpi.com Another study on 2-(1-benzoyl-1H-benzo[d]imidazol-2-ylthio)-N-substituted acetamides reported that several of the synthesized compounds were highly active against Candida albicans and Aspergillus niger. nih.gov These findings suggest that the N-acetamide scaffold, when combined with different heterocyclic systems like thiophene or benzimidazole, can be a viable pharmacophore for developing novel antifungal agents.

Antitubercular Activity

Tuberculosis remains a major global health threat, necessitating the development of new therapeutic agents. mdpi.com While this compound itself has not been specifically reported, derivatives containing the N-(thiophen-2-yl)acetamide structure have shown significant potential. A study focused on the synthesis of N-(benzazole-2-ylmethyl)-2-(thiophen-2-yl)acetamide derivatives revealed potent activity against a multidrug-resistant strain of Mycobacterium tuberculosis. dergipark.org.tr

Antitubercular Activity of N-(benzazol-2-ylmethyl)-2-(thiophen-2-yl)acetamide Derivatives dergipark.org.tr
CompoundMinimum Inhibitory Concentration (MIC) (µM)Selectivity Index (SI)
N-(benzo[d]oxazol-2-ylmethyl)-2-(thiophen-2-yl)acetamide2.05>95.70
N-(benzo[d]thiazol-2-ylmethyl)-2-(thiophen-2-yl)acetamide1.05>186.11

The high selectivity index for these compounds indicates low cytotoxicity towards a mammalian fibroblast cell line relative to their antimycobacterial activity, marking them as promising candidates for further development. dergipark.org.tr

Mechanism of Antimicrobial Action

The precise mechanism of action for this compound is not defined, but studies on its structural analogs provide several potential pathways.

Inhibition of Folate Synthesis : For the closely related 5-bromo-N-alkylthiophene-2-sulfonamides, the proposed mechanism is similar to that of traditional sulfonamide antibiotics. These compounds act as competitive antagonists of 4-aminobenzoic acid, thereby inhibiting the folate synthesis pathway, which is crucial for bacterial production of purines and ultimately DNA. nih.gov This leads to a bacteriostatic effect, halting bacterial growth and replication. nih.gov

Interaction with Bacterial Proteins : The amide group is known to have a positive inhibitory impact, potentially acting as a hydrophilic binding site for bacterial enzyme proteins. nih.gov The N-heterocyclic amide moiety may attach to bacterial proteins, disrupting their function. nih.gov In-silico tests on a sulfonamide derivative revealed H-bond and hydrophobic interactions with a protein from a resistant K. pneumoniae strain. nih.govnih.gov

Inhibition of Virulence Factors : For P. aeruginosa, certain phenylamino (B1219803) acetamide derivatives have been shown to inhibit the Type III Secretion System (T3SS), a key virulence factor, by likely inducing post-translational degradation of the master regulator protein ExsA. nih.gov

Cell Membrane Disruption : Some antimicrobial peptides and other compounds exert their effect by interacting with and disrupting the bacterial cell membrane, leading to cell lysis. nih.gov The lipophilic nature of the bromothiophene ring could potentially facilitate such interactions.

Anti-inflammatory Potential

Research into the anti-inflammatory effects of this compound, particularly concerning its interaction with cyclooxygenase (COX) enzymes, is a key area of interest.

Cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) are key enzymes in the prostaglandin (B15479496) synthesis pathway and are primary targets for nonsteroidal anti-inflammatory drugs (NSAIDs). nih.gov The inhibition of these enzymes can lead to a reduction in inflammation and pain. nih.gov A review of the accessible scientific literature and databases did not yield specific data on the inhibitory activity (such as IC50 values) of this compound against COX-1 or COX-2. Therefore, its potential as a direct inhibitor of these enzymes remains uncharacterized in the public domain.

Anticancer and Cytotoxic Activities

The evaluation of a compound's ability to inhibit cancer cell growth is a critical step in the development of new oncological therapies.

The National Cancer Institute's (NCI) 60-cell line screen is a pivotal tool for identifying the anticancer potential of compounds against a panel of human cancer cell lines, including those from renal carcinoma. nih.gov An investigation was conducted to determine if this compound had been screened by the NCI's Developmental Therapeutics Program (DTP). While a compound with the NSC number 407312 was identified for further investigation, a definitive confirmation of its chemical identity as this compound could not be established from publicly available sources. Consequently, no specific data on the cytotoxic activity of this compound against renal carcinoma cells from the NCI-60 screen can be presented.

Alkylating agents are a class of chemotherapy drugs that function by damaging the DNA of cancer cells. cancer.gov Some compounds can enhance the efficacy of these agents, a phenomenon known as potentiation. A thorough search of scientific literature did not reveal any studies investigating the potential of this compound to potentiate the activity of alkylating agents.

Anti-Alzheimer's Activity

The development of agents to combat Alzheimer's disease often involves targeting key enzymes such as beta-site amyloid precursor protein cleaving enzyme 1 (BACE1) and acetylcholinesterase (AChE). Inhibition of BACE1 can reduce the production of amyloid-beta plaques, a hallmark of Alzheimer's disease, while AChE inhibitors increase the levels of the neurotransmitter acetylcholine. There is currently no available scientific literature or data to suggest that this compound has been evaluated for its inhibitory activity against BACE1 or AChE, or for any other anti-Alzheimer's properties.

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. Such studies can guide the design of more potent and selective analogs. Based on the available literature, no specific SAR studies for this compound concerning its anti-inflammatory, anticancer, or anti-Alzheimer's activities have been published.

Impact of Substituent Patterns and Electronic Effects

The biological activity of thiophene-based acetamide derivatives is profoundly influenced by the nature and position of substituents on both the thiophene and acetamide moieties. The presence of a bromine atom at the 5-position of the thiophene ring, as in the parent compound, is a critical feature that can modulate the electronic properties and lipophilicity of the molecule, thereby affecting its interaction with biological targets.

Studies on various substituted thiophene-2-carboxamide derivatives have shown that the introduction of different functional groups leads to a wide range of biological responses. For instance, the presence of hydroxyl, methyl, or amino groups at the 3-position of the thiophene ring can significantly alter the antioxidant and antibacterial properties of the compounds. nih.gov The electronic effects of these substituents, whether electron-donating or electron-withdrawing, can influence the electron density of the thiophene ring and the adjacent amide linkage, which in turn affects binding affinities with target proteins. nih.gov

In a series of N-aryl-2-(N-disubstituted) acetamide compounds, modifications on the N-aryl and the N-disubstituted portions were found to be crucial for their potential as inhibitors of monoamine oxidase (MAO) enzymes. nih.gov The variation in substituents led to differences in binding free energies, highlighting the importance of the electronic landscape of the entire molecule. nih.gov

Identification of Key Pharmacophores

A pharmacophore represents the essential spatial arrangement of atoms or functional groups necessary for a molecule's biological activity. For the class of compounds related to this compound, several key pharmacophoric features have been identified.

The acetamide linkage (-NH-C=O-) is another crucial pharmacophoric element, providing a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl oxygen). This feature is often critical for anchoring the molecule within the active site of a target protein. nih.gov

Molecular Docking and Target Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used to understand the interaction between a ligand, such as this compound derivatives, and its biological target at the molecular level.

Prediction of Binding Affinities and Poses

Molecular docking studies have been successfully employed to predict the binding affinities and binding poses of acetamide derivatives within the active sites of various enzymes and receptors. These studies provide valuable insights into the potential efficacy of these compounds as therapeutic agents.

For instance, in a study of N-aryl-2-(N-disubstituted) acetamide compounds as potential inhibitors of neurodegenerative enzymes, molecular docking was used to calculate the binding free energy (ΔGbind). nih.gov The results indicated that some of the synthesized compounds exhibited better binding affinities for MAO-B than the reference drug, suggesting their potential as selective inhibitors. nih.gov

Similarly, docking simulations of N-[2-(3-Methylthio(1,2,4-thiadiazol-5-ylthio))acetyl] benzamide (B126) with DNA and α5β1 integrin revealed binding affinities of -7.4 kcal/mol and -7.7 kcal/mol, respectively, indicating favorable interactions with these anticancer targets. dergipark.org.tr The predicted binding poses showed the ligand fitting into the active sites of the target molecules. dergipark.org.tr

Compound/Derivative ClassTargetPredicted Binding Affinity (ΔG, kcal/mol)Reference
N-aryl-2-(N-disubstituted) acetamidesMAO-BBetter than reference drug nih.gov
N-[2-(3-Methylthio(1,2,4-thiadiazol-5- ylthio))acetyl] benzamideDNA-7.4 dergipark.org.tr
N-[2-(3-Methylthio(1,2,4-thiadiazol-5- ylthio))acetyl] benzamideα5β1 integrin-7.7 dergipark.org.tr
Thiophene-2-carboxamide derivatives2AS1 proteinHigh binding score nih.gov
2-(4-(2-chloroacetyl)piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide derivativesAnticancer targetGood docking score nih.gov

Hydrogen Bonding and Hydrophobic Interactions

The stability of the ligand-target complex is largely determined by non-covalent interactions, primarily hydrogen bonds and hydrophobic interactions. Molecular docking studies provide detailed information about these interactions.

Hydrogen bonds are directional interactions that occur between a hydrogen atom covalently bonded to an electronegative atom (donor) and another nearby electronegative atom (acceptor). youtube.com In the context of this compound derivatives, the amide N-H group can act as a hydrogen bond donor, while the carbonyl oxygen can act as an acceptor. nih.gov The nitrogen and sulfur atoms within the heterocyclic rings can also participate in hydrogen bonding. youtube.com

Hydrophobic interactions are driven by the tendency of nonpolar groups to aggregate in an aqueous environment. youtube.com The thiophene ring and any other aromatic or aliphatic substituents on the acetamide scaffold contribute to hydrophobic interactions with nonpolar amino acid residues in the target's binding pocket. youtube.com

For example, the crystal structure of N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide revealed that the crystal packing is stabilized by C–H···N and N–H···N hydrogen bonds. nih.gov Molecular docking studies of various acetamide derivatives consistently show the formation of specific hydrogen bonds and hydrophobic interactions with key amino acid residues in the active sites of their respective targets, which are crucial for their inhibitory activity. nih.govdergipark.org.tr

Drug-Target Interaction Prediction

Predicting the targets of a given compound is a critical step in drug discovery and understanding its mechanism of action. In silico methods for drug-target interaction (DTI) prediction leverage information from chemical structures, genomic data, and pharmacological effects. nih.gov

These predictive models can be used to identify potential new targets for existing drugs (drug repositioning) or to prioritize novel compounds for further experimental validation. nih.gov The underlying principle is that molecules with similar chemical or pharmacological properties are likely to interact with similar targets. nih.gov

For compounds like this compound, DTI prediction frameworks can be used to screen for potential biological targets on a large scale. nih.gov By analyzing the chemical structure and comparing it to databases of known drug-target interactions, it is possible to generate a ranked list of putative targets. These predictions can then guide experimental studies to confirm the interactions and elucidate the compound's mechanism of action. nih.gov

Pharmacokinetic and Pharmacodynamic Considerations (in vitro ADME)

The therapeutic potential of a drug candidate is not solely determined by its biological activity but also by its pharmacokinetic properties, which are often summarized by the acronym ADME (Absorption, Distribution, Metabolism, and Excretion). In vitro ADME assays are crucial for the early-stage evaluation of drug-like properties. youtube.com

Absorption: This refers to the process by which a drug enters the bloodstream. For orally administered drugs, this involves crossing the intestinal membrane. In vitro assays like the Parallel Artificial Membrane Permeability Assay (PAMPA) can be used to predict passive permeability across the gut wall. youtube.com

Distribution: Once in the bloodstream, a drug is distributed to various tissues and organs. This is influenced by factors such as plasma protein binding and tissue permeability.

Metabolism: The biotransformation of a drug into other compounds (metabolites) is primarily carried out by enzymes in the liver, such as the cytochrome P450 (CYP) family. youtube.com Phase I reactions introduce or expose polar functional groups, while Phase II reactions involve conjugation with endogenous molecules to increase water solubility and facilitate excretion. youtube.com In vitro assays can assess the metabolic stability of a compound and its potential to inhibit or induce CYP enzymes. youtube.com

Excretion: The removal of the drug and its metabolites from the body, mainly through the kidneys (urine) or liver (bile).

Potential Applications and Future Directions

Drug Discovery and Development

The scaffold of N-(5-bromothiophen-2-yl)acetamide is a recurring motif in medicinal chemistry, offering a platform for the development of new therapeutic agents. The presence of reactive sites—the bromine atom and the N-H group of the amide—allows for systematic chemical modifications to explore structure-activity relationships.

Lead Compound Identification

This compound primarily serves as a foundational scaffold or building block for generating diverse molecular libraries. The strategic placement of the bromo- and acetamido- groups on the thiophene (B33073) ring allows chemists to introduce a variety of substituents through chemical reactions. This process is crucial for identifying lead compounds—molecules that show promising therapeutic activity against a specific biological target and can be further optimized.

Thiophene-based compounds are recognized for a wide array of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. researchgate.net For example, derivatives of acetamide (B32628) have been studied for their potential antioxidant and anti-inflammatory activities. nih.gov The core structure of this compound provides a robust starting point for synthesizing libraries of new chemical entities that can be screened for such biological activities.

Development of Novel Therapeutic Agents

The modification of the this compound structure has led to the investigation of several classes of potential therapeutic agents. The thiophene ring is a key component in many pharmacologically active compounds.

Research has shown that derivatives containing the bromothiophene moiety exhibit significant biological potential. For instance, 2-[(5-bromothiophen-2-yl)sulfonyl]-N-(1,3-thiazol-2-yl)acetamide has been investigated for its potential antimicrobial and anticancer activities. evitachem.com Similarly, other complex acetamide derivatives are being explored for their ability to interact with various biological targets. ontosight.ai Studies on related N-(thiophen-2-yl) nicotinamide (B372718) derivatives have identified promising candidates for fungicides, which could be developed further. mdpi.com The halogenated thiophene component, as seen in this compound, can be crucial for activity; for example, certain bromothiophene derivatives have shown strong inhibitory effects against enzymes like α-amylase, indicating potential for developing antidiabetic agents. acs.org Furthermore, a novel heterocyclic amide derivative, N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide, demonstrated significant antioxidant and antimicrobial properties, particularly against yeasts. nih.gov These findings underscore the value of the bromothiophene acetamide framework in the ongoing search for new and effective medicines.

Table 1: Investigated Therapeutic Activities of Related Thiophene Acetamide Derivatives
Compound Class/DerivativePotential Therapeutic ApplicationReference
2-[(5-bromothiophen-2-yl)sulfonyl]-N-(1,3-thiazol-2-yl)acetamideAntimicrobial, Anticancer evitachem.com
N-(thiophen-2-yl) nicotinamide derivativesFungicidal mdpi.com
Quinolone-based hydrazones with bromothiophene moietyAntidiabetic (α-amylase inhibition) acs.org
N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamideAntioxidant, Antimicrobial nih.gov
General Acetamide DerivativesAnti-inflammatory, Antioxidant nih.gov

Materials Science

The thiophene unit is a cornerstone of modern materials science, particularly in the realm of organic electronics. The ability to precisely modify the thiophene ring is essential for tuning the properties of these materials for specific applications.

Organic Electronics and Functionalized Thiophenes

Thiophene and its derivatives, like oligothiophenes and polythiophenes, are key components in the development of organic semiconductors. juniperpublishers.com These materials are valued for their stability and electronic properties, which can be fine-tuned through chemical functionalization. juniperpublishers.com this compound is an important precursor in this field. The bromine atom serves as a reactive handle for palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings, which are used to link thiophene units together to form conjugated polymers (polythiophenes) or well-defined oligomers (oligothiophenes). nih.govresearchgate.net These extended π-conjugated systems are the basis for charge transport in organic electronic devices. The functionalization of the thiophene ring also influences the processability and solid-state packing of the resulting polymers, which in turn affects their electronic performance. worldscientific.com

Optoelectronic Devices

The tailored electronic and optical properties of functionalized thiophene-based materials make them highly suitable for a range of optoelectronic devices. acs.orgtaylorfrancis.com These devices convert light into electricity (photovoltaics) or electricity into light (light-emitting diodes). The performance of devices such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) is highly dependent on the molecular structure of the active materials. juniperpublishers.com

By starting with molecules like this compound, chemists can synthesize polymers and small molecules with specific band gaps, which determines the color of light emitted from an OLED or the range of light absorbed by an organic solar cell. worldscientific.com The ability to create a wide variety of functionalized thiophenes is crucial for the ongoing development and optimization of these next-generation electronic devices. acs.org

Catalysis

While not a catalyst itself, this compound plays a significant role as a precursor in the synthesis of specialized molecules used in catalytic systems. Its utility stems from its bifunctional nature, containing both a reactive bromine atom and a coordinating acetamide group.

The bromine atom allows the compound to participate in cross-coupling reactions, which are fundamental for building the carbon skeletons of complex ligands. nih.govresearchgate.net These ligands, often large organic molecules, are designed to bind to a metal center, thereby forming a catalyst. The electronic and steric properties of the ligand are critical in determining the activity and selectivity of the final catalyst.

Furthermore, thiophene derivatives can act as effective ligands themselves, particularly in the synthesis of nanomaterials. For example, thiophene-based ligands have been used to passivate surface defects on perovskite nanocrystals, leading to significant improvements in their photoluminescence and stability. nih.govfrontiersin.org The sulfur atom in the thiophene ring can bind to metal ions, influencing the properties of the material. By modifying this compound, it is possible to design and synthesize novel ligands that can be used to create more efficient and stable catalysts or functional nanomaterials.

Environmental Applications (e.g., Urease Inhibition in Agriculture)

The application of nitrogen-based fertilizers, particularly urea (B33335), is a cornerstone of modern agriculture, essential for maximizing crop yields. However, the rapid enzymatic hydrolysis of urea by soil urease leads to significant environmental and economic drawbacks. This process releases ammonia (B1221849) (NH₃) into the atmosphere, a potent pollutant, and contributes to the formation of other harmful substances like nitrous oxide (N₂O), a greenhouse gas. nih.govwjpmr.com The resulting loss of nitrogen from the soil diminishes the fertilizer's efficacy, necessitating larger applications and increasing costs for farmers. wjpmr.com

One of the most effective strategies to counter these issues is the use of urease inhibitors. nih.govnih.gov These chemical compounds delay the hydrolysis of urea, thereby reducing ammonia volatilization and nitrogen loss. wjpmr.com This not only enhances nitrogen availability for plants but also mitigates the negative environmental impacts associated with urea fertilization. wjpmr.comnih.gov While several urease inhibitors are commercially available, the search for novel, more effective, and environmentally benign compounds is an ongoing area of research.

Within this context, thiophene derivatives are being explored for their potential as urease inhibitors. Research into compounds structurally related to this compound has shown promising results. For instance, N-((5-(4-chlorophenyl)thiophen-2-yl)sulfonyl)acetamide has demonstrated significant inhibitory effects on urease activity. researchgate.net This finding suggests that the thiophene scaffold present in this compound could be a key feature for potential urease-inhibiting properties. The bromo-substitution on the thiophene ring may further influence its activity, making it a candidate for investigation in agricultural applications.

Table 1: Urease Inhibition Data for a Structurally Related Compound

Compound Concentration (µg/mL) Inhibition Rate (%) IC₅₀ (µg/mL)
N-((5-(4-chlorophenyl)thiophen-2-yl)sulfonyl) acetamide 15 46.23 ± 0.11 17.1

Data sourced from a study by Mnaza et al., 2015, as cited in researchgate.net

Computational-Aided Drug Design

Computational-aided drug design (CADD) has become an indispensable tool in the development of new therapeutic agents and other biologically active molecules. Techniques such as molecular docking and Density Functional Theory (DFT) calculations allow researchers to predict how a compound will interact with a biological target, such as an enzyme or receptor, at the molecular level. researchgate.net These methods can significantly streamline the discovery process, reducing the time and cost associated with synthesizing and testing new compounds.

For derivatives of acetamide and thiophene, CADD has been effectively utilized to explore their biological potential. For example, docking studies have been conducted on various thiophene-containing compounds to investigate their interactions with key biological targets. researchgate.net Furthermore, DFT calculations have been employed to understand the structural and electronic properties of these molecules, providing insights into their reactivity and potential mechanisms of action. researchgate.netnih.gov

The crystal structure of a compound is fundamental for accurate computational modeling. While the specific crystal structure of this compound is not detailed in the provided search results, crystallographic data for related compounds, such as N-(5-bromopyridin-2-yl)acetamide, is available. nih.govnih.gov This information can serve as a valuable template for building a computational model of this compound and simulating its interactions with various biological targets. The predicted molecular properties, such as XlogP (a measure of lipophilicity) and collision cross-section, for similar structures can also inform these computational models. uni.lu

Future Research Directions and Open Questions

The preliminary data and the activity of related compounds suggest several promising avenues for future research on this compound. The exploration of its biological activities and potential applications is still in its early stages, leaving many open questions for researchers to address.

Key areas for future investigation include:

Broad-Spectrum Biological Screening: Given that various acetamide and thiophene derivatives have shown a wide range of biological activities, including antimicrobial, anti-inflammatory, anticancer, and fungicidal properties, a comprehensive screening of this compound against a diverse panel of biological targets is warranted. nih.govontosight.aimdpi.comresearchgate.net This could uncover previously unknown therapeutic or agrochemical applications.

Urease Inhibition Studies: Building upon the findings for structurally similar compounds, a focused investigation into the urease inhibitory activity of this compound should be a priority. researchgate.net This would involve in vitro enzyme assays followed by soil incubation studies to determine its efficacy in an agricultural context.

Structure-Activity Relationship (SAR) Studies: The synthesis and biological evaluation of a series of analogues of this compound would be crucial for establishing clear structure-activity relationships. ontosight.ai By systematically modifying the substituents on the thiophene and acetamide moieties, researchers can identify the key structural features required for optimal activity and selectivity.

Mechanistic Studies: For any significant biological activity identified, detailed mechanistic studies will be necessary to understand how this compound exerts its effects at the molecular level. This could involve identifying the specific enzyme or receptor it targets and elucidating the downstream signaling pathways.

Development of Efficient Synthetic Routes: The development of more efficient and scalable synthetic methods for this compound and its derivatives will be important for facilitating further research and potential commercialization. ontosight.ai

The existing body of research on related compounds provides a solid foundation for exploring the potential of this compound. Addressing these open questions through rigorous scientific investigation will be key to unlocking its full potential in various scientific and industrial fields.

Q & A

Basic Questions

What are the standard synthetic routes for N-(5-bromothiophen-2-yl)acetamide, and how are intermediates characterized?

Methodological Answer:
Synthesis typically involves bromination of thiophene derivatives followed by acetylation. For example:

  • Step 1: Bromination of thiophen-2-ylacetamide using N-bromosuccinimide (NBS) under controlled conditions (e.g., DMF, 60°C) to introduce the bromine atom at the 5-position .
  • Step 2: Protection of the amine group via acetylation using acetic anhydride in the presence of a base like pyridine .
  • Characterization: Intermediates and the final product are confirmed via 1H/13C NMR (to verify substitution patterns), IR spectroscopy (amide C=O stretch at ~1650–1700 cm⁻¹), and mass spectrometry (to confirm molecular ion peaks) .

How is the molecular structure of this compound validated experimentally?

Methodological Answer:

  • X-ray crystallography (if single crystals are obtainable) provides definitive bond lengths and angles. For example, SHELX software is widely used for structure refinement .
  • NMR analysis :
    • 1H NMR : The thiophene proton at the 3-position (adjacent to bromine) shows deshielding (~δ 7.2–7.5 ppm). Acetamide protons appear as a singlet at ~δ 2.1 ppm .
    • 13C NMR : The carbonyl carbon (C=O) resonates at ~δ 168–170 ppm, while the brominated thiophene carbon appears at ~δ 115–120 ppm .

What biological activities are predicted for this compound based on structural analogs?

Methodological Answer:

  • Antimicrobial activity : Structural analogs with bromine and acetamide groups (e.g., imidazole derivatives) show inhibitory effects against E. coli and S. aureus via membrane disruption. Assays like broth microdilution (MIC values) are recommended .
  • Enzyme inhibition : Brominated thiophene-acetamides may inhibit α-glucosidase (IC₅₀ assays) or tyrosine kinases (kinase activity assays), similar to compounds in and .
  • Experimental design : Use positive controls (e.g., ampicillin for antimicrobial tests) and dose-response curves to validate activity .

Advanced Questions

How can reaction conditions be optimized to improve the yield of this compound?

Methodological Answer:

  • DoE (Design of Experiments) : Vary parameters like solvent (DMF vs. THF), temperature (40–80°C), and catalyst (e.g., AIBN for radical bromination). Use HPLC to monitor reaction progress .
  • Case Study : In , replacing DMF with acetonitrile increased bromination efficiency by 15%. Optimized conditions: 0.1 eq. NBS, 60°C, 12 hours .
  • Yield Analysis : Compare isolated yields post-column chromatography (typical range: 60–85%) and characterize impurities via LC-MS .

How can contradictory spectral data from different studies be resolved?

Methodological Answer:

  • Data Cross-Validation : Replicate experiments under reported conditions. For example, if NMR shifts differ, check solvent effects (DMSO vs. CDCl₃) or tautomeric forms .
  • Advanced Techniques : Use 2D NMR (COSY, HSQC) to resolve overlapping signals. For crystallographic discrepancies, re-refine data using SHELXL with updated scattering factors .
  • Case Example : In , conflicting IR data for C=O stretches were resolved by identifying moisture contamination during sample preparation.

What computational strategies predict the pharmacokinetic and toxicity profiles of this compound?

Methodological Answer:

  • ADMET Prediction : Use tools like SwissADME or ADMETlab to estimate:
    • Lipophilicity (LogP): Predicted ~2.5 (moderate permeability).
    • CYP450 inhibition : Bromine may enhance metabolism via CYP3A4 .
  • Molecular Docking : Study interactions with targets like α-glucosidase (PDB ID: 2ZE0). Bromine’s electronegativity may enhance binding to active-site histidine residues .
  • Toxicity : Ames test simulations (e.g., admetSAR) predict low mutagenic risk due to stable bromine-thiophene conjugation .

How can structure-activity relationships (SAR) guide the design of derivatives with enhanced bioactivity?

Methodological Answer:

  • Key Modifications :
    • Bromine replacement : Replace with Cl or CF₃ to alter steric/electronic effects ( shows CF₃ improves kinase inhibition).
    • Acetamide substitution : Introduce methyl groups (e.g., N-methylacetamide) to enhance metabolic stability .
  • SAR Analysis : In , oxadiazole derivatives with para-bromophenyl groups showed 3-fold higher antimicrobial activity than ortho-substituted analogs.
  • Validation : Synthesize derivatives and test in enzyme inhibition assays (e.g., IC₅₀ values) followed by MD simulations to validate binding modes .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.